pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
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Overview
Description
Pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate: is a complex organic compound featuring a pyridine ring, a phenyl group, and a triazole ring within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyridine and triazole rings, followed by their coupling with the piperidine and phenyl groups. Common synthetic routes include:
Condensation reactions: These reactions often involve the condensation of pyridine derivatives with phenyl hydrazine to form the triazole ring.
Cyclization reactions: Cyclization of intermediate compounds can help form the piperidine ring.
Esterification: The final step often involves esterification to attach the carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include hydroxyl groups, carbonyl groups, or carboxylic acids.
Reduction: Reduced products may have fewer oxygen atoms or different functional groups.
Substitution: Substituted products can have different substituents on the pyridine, phenyl, or triazole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential medicinal applications, including as a precursor for pharmaceuticals or as a therapeutic agent itself. Its interactions with biological targets can be explored for drug development.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Pyridin-4-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate: Similar structure but with a different position of the pyridine nitrogen.
Pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)methanol: Similar core structure but with a methanol group instead of piperidine.
Pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)butanoate: Similar core structure but with a butanoate group instead of piperidine.
Uniqueness: Pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
pyridin-3-yl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H19N5O2/c25-19(26-16-7-4-10-20-13-16)24-11-8-15(9-12-24)18-21-17(22-23-18)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2,(H,21,22,23) |
InChI Key |
HMOBXFQCFTZHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NN2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origin of Product |
United States |
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